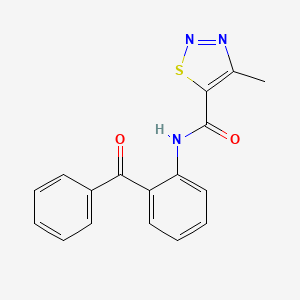

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H13N3O2S and its molecular weight is 323.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivatives :

- The synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines and unsymmetrical 2,5-di-substituted 1,3,4-thiadiazoles has been explored, involving reactions with various compounds, such as 1-chloro-1,4-diphenyl-2,3-diazabutadiene, to form different thiadiazole derivatives (Moss & Taylor, 1982).

- Research has also shown the preparation of 3,5-disubstituted 1,2,4-thiadiazoles by reaction of thioamides with various reagents in organic solvents, resulting in high yields of thiadiazoles (Takikawa et al., 1985).

Anticancer Evaluation :

- Certain derivatives of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been synthesized and evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent activity compared to reference drugs (Ravinaik et al., 2021).

Drug-like Derivative Synthesis :

- A method for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed, utilizing a carboxamidine dithiocarbamate linker for initial cyclization reactions, leading to various thiadiazole derivatives (Park et al., 2009).

Synthesis and Complex Formation :

- The synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its formation into Ni and Pd complexes has been studied. This demonstrates the versatility of such compounds in forming complex structures with metals (Adhami et al., 2012).

Microwave-Assisted Synthesis :

- Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized using microwave irradiation, displaying promising anticancer activity against several human cancer cell lines (Tiwari et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, adipogenesis, and inflammation .

Mode of Action

this compound interacts with its target, PPARγ, by binding to it and activating it . This activation leads to changes in the transcription of specific genes that are involved in lipid and glucose metabolism, adipogenesis, and inflammation .

Biochemical Pathways

Upon activation by this compound, PPARγ influences several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these pathways include improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression that lead to improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammatory responses . These effects can contribute to the management of conditions such as type 2 diabetes and metabolic syndrome .

Análisis Bioquímico

Biochemical Properties

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The compound acts as a ligand for PPARγ, modulating its activity and thereby affecting metabolic pathways. Additionally, this compound has been shown to interact with other biomolecules, such as transporters and binding proteins, which facilitate its distribution within cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in lipid metabolism and glucose utilization in adipose tissue and muscle cells . This modulation of gene expression can lead to changes in cellular metabolism, promoting the utilization of glucose and fatty acids. Furthermore, this compound has been reported to impact cell signaling pathways, such as the insulin signaling pathway, enhancing insulin sensitivity and glucose uptake .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As a ligand for PPARγ, the compound binds to the receptor’s ligand-binding domain, inducing a conformational change that activates the receptor . This activation leads to the recruitment of coactivators and the subsequent transcription of target genes involved in glucose and lipid metabolism. Additionally, this compound may inhibit or activate other enzymes, further influencing metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained modulation of gene expression and metabolic pathways, indicating its potential for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and glucose uptake without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and renal toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing beneficial outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For example, its interaction with PPARγ leads to the activation of genes involved in fatty acid oxidation and glucose utilization, promoting energy expenditure and reducing lipid accumulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions enable the compound to reach its target sites, such as the nucleus, where it can exert its effects on gene expression and metabolic pathways. The localization and accumulation of this compound within cells are crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with nuclear receptors such as PPARγ . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The nuclear localization of this compound is essential for its role in regulating gene expression and metabolic pathways .

Propiedades

IUPAC Name |

N-(2-benzoylphenyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-11-16(23-20-19-11)17(22)18-14-10-6-5-9-13(14)15(21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNROTZNSMTTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-2-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2640796.png)

![2-methyl-8-nitro-3-(3-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640797.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640801.png)

![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2640802.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2640803.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2640804.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2640805.png)

![4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640808.png)

![2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2640819.png)